molecular formula C43H49NO19 B1588213 Wilfordine CAS No. 37239-51-3

Wilfordine

Cat. No.: B1588213
CAS No.: 37239-51-3
M. Wt: 883.8 g/mol
InChI Key: XQDBHSNYTFRCNJ-VZMMHOHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Wilfordine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying sesquiterpene alkaloids and their chemical properties.

    Biology: Investigated for its biological activities, including anti-inflammatory and immunosuppressive effects.

    Medicine: Explored for potential therapeutic applications in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of insecticides due to its insecticidal properties.

Mechanism of Action

Target of Action

Wilfordine, an alkaloid isolated from the roots of Tripterygium wilfordii , is known to target the Na±K±ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which is essential for osmoregulation, nerve impulse transmission, and muscle contraction .

Mode of Action

It is suggested that this compound may inhibit the activity of na±k±atpase . This inhibition could potentially disrupt the balance of sodium and potassium ions across the cell membrane, affecting various cellular processes .

Biochemical Pathways

It is known that na±k±atpase, the target of this compound, plays a significant role in several biochemical pathways, including signal transduction, nutrient uptake, and maintenance of cell volume . Therefore, the inhibition of Na±K±ATPase by this compound could potentially affect these pathways .

Pharmacokinetics

A study has shown that the pharmacokinetics of tripterygium wilfordii, the plant from which this compound is derived, can be influenced by disease states . This suggests that the pharmacokinetics of this compound might also be affected by various factors such as disease conditions, genetic variations, and drug interactions .

Result of Action

Given its potential inhibitory effect on na±k±atpase, it is plausible that this compound could affect various cellular processes, including ion transport, cell volume regulation, and signal transduction .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and activity of this compound. Additionally, the presence of other substances, such as other drugs or food components, could potentially interact with this compound, affecting its action and efficacy .

Safety and Hazards

Wilfordine should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition .

Biochemical Analysis

Cellular Effects

Wilfordine has been observed to have effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . There may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well-defined . It could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Wilfordine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with different functional groups .

Comparison with Similar Compounds

Wilfordine is unique among sesquiterpene alkaloids due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its potent biological activities and its potential for therapeutic applications in medicine .

Properties

IUPAC Name

[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49NO19/c1-21(45)55-20-42-34(59-24(4)48)30(57-22(2)46)29-32(58-23(3)47)43(42)41(8,54)33(31(35(42)60-25(5)49)61-36(50)26-13-10-9-11-14-26)62-38(52)39(6,53)17-16-28-27(15-12-18-44-28)37(51)56-19-40(29,7)63-43/h9-15,18,29-35,53-54H,16-17,19-20H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDBHSNYTFRCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49NO19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

883.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does wilfordine exert its insecticidal effects?

A1: this compound exhibits contact toxicity against various insect larvae. [, ] Research suggests that it targets the insect's nervous system by inhibiting Na⁺-K⁺-ATPase, an enzyme crucial for nerve impulse transmission. [] This inhibition leads to paralysis and eventual death of the insect. []

Q2: What is the chemical structure of this compound?

A2: While the provided research excerpts don't explicitly detail this compound's molecular formula or spectroscopic data, they consistently describe it as a sesquiterpene pyridine alkaloid. [, , ] For a detailed structural elucidation, refer to the original research articles on this compound's isolation and characterization. [, , , ]

Q3: Which insect species are most susceptible to this compound?

A3: Studies demonstrate this compound's effectiveness against several lepidopteran insects, including Mythimna separata (Oriental armyworm), Plutella xylostella (Diamondback moth), and Agrotis ypsilon (Black cutworm). [] It displays both contact toxicity and stomach toxicity against these pests. []

Q4: How does this compound's insecticidal activity compare to other compounds from Tripterygium species?

A4: Tripterygium species contain other insecticidal compounds like wilfortrine, wilforgine, and wilforine. [] While all four compounds show activity against lepidopteran insects, their potency and mechanisms might differ. For instance, this compound and wilforine exhibit topical toxicity, while wilfortrine and wilforgine demonstrate stomach toxicity. []

Q5: What is known about the safety profile of this compound?

A6: While this compound shows promise as an insecticide, its safety profile requires further investigation. Research on TGT, containing this compound, highlights potential hepatotoxicity, especially in individuals with pre-existing conditions like nephrotic syndrome. []

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